molecular formula C17H20ClN3O4S2 B216446 4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide

4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide

Cat. No. B216446
M. Wt: 429.9 g/mol
InChI Key: PSJJIAKRYWLVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide, also known as CDB-2914, is a synthetic steroid with potent antiprogestational activity. It was first discovered in the 1990s and has since been extensively studied for its potential use in reproductive health.

Mechanism of Action

4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide works by binding to the progesterone receptor and preventing the hormone from exerting its effects. This results in a decrease in the thickness of the endometrium, which makes it difficult for a fertilized egg to implant and develop. It also causes the cervix to become less hospitable to sperm, further reducing the chances of pregnancy.
Biochemical and Physiological Effects:
4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of progesterone in the blood, as well as the thickness of the endometrium. It also causes changes in the cervical mucus, making it more difficult for sperm to penetrate.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide for lab experiments is its potent antiprogestational activity. This makes it a useful tool for studying the role of progesterone in various physiological processes. However, one limitation is that it can be difficult to work with due to its complex chemical structure and the multi-step synthesis process required to produce it.

Future Directions

There are a number of potential future directions for research involving 4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide. One area of interest is its potential use as an emergency contraceptive, either alone or in combination with other drugs. Another area of interest is its potential use in the treatment of various reproductive disorders, such as endometriosis and uterine fibroids. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide, as well as its potential side effects and limitations.

Synthesis Methods

4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The process starts with the reaction of 4-chloro-2,5-dimethoxyaniline with carbon disulfide to form the intermediate 4-chloro-2,5-dimethoxyphenyl isothiocyanate. This compound is then reacted with 2-aminoethylbenzenesulfonamide to produce the final product, 4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide.

Scientific Research Applications

4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide has been extensively studied for its potential use in reproductive health. It has been shown to have potent antiprogestational activity, meaning that it can block the effects of progesterone, a hormone that is essential for pregnancy. This makes it a potential candidate for use as an emergency contraceptive, as well as for the treatment of various reproductive disorders such as endometriosis and uterine fibroids.

properties

Product Name

4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide

Molecular Formula

C17H20ClN3O4S2

Molecular Weight

429.9 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea

InChI

InChI=1S/C17H20ClN3O4S2/c1-24-15-10-14(16(25-2)9-13(15)18)21-17(26)20-8-7-11-3-5-12(6-4-11)27(19,22)23/h3-6,9-10H,7-8H2,1-2H3,(H2,19,22,23)(H2,20,21,26)

InChI Key

PSJJIAKRYWLVHS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N)OC)Cl

Origin of Product

United States

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